molecular formula C23H20F2N2O4 B565411 Garenoxacin-d4 CAS No. 1217818-32-0

Garenoxacin-d4

Número de catálogo B565411
Número CAS: 1217818-32-0
Peso molecular: 430.444
Clave InChI: NJDRXTDGYFKORP-GCZSHRFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Garenoxacin-d4 is a labelled form of Garenoxacin . Garenoxacin is a Des-F(6)-quinolone antibacterial and a topoisomerase II inhibitor .


Molecular Structure Analysis

The molecular formula of Garenoxacin-d4 is C23H16D4F2N2O4 . Unfortunately, the specific details about the molecular structure of Garenoxacin-d4 were not found in the available sources.


Chemical Reactions Analysis

A study has been conducted on the labeling of Garenoxacin (GXN) with technetium-99m (99mTc) using different concentrations of GXN, sodium pertechnetate (Na99mTcO4), stannous chloride dihydrate (SnCl2·2H2O) at different pH . The study evaluated the in-vitro stability in saline, serum, binding with multi-resistant Staphylococcus aureus (MDRSA) and penicillin .


Physical And Chemical Properties Analysis

Garenoxacin has a molecular weight of 426.41, a density of 1.4±0.1 g/cm3, a boiling point of 581.5±50.0 °C at 760 mmHg, and a flash point of 305.5±30.1 °C . It also has a melting point of 226-227° . These properties might be similar for Garenoxacin-d4, but specific details were not found in the available sources.

Aplicaciones Científicas De Investigación

Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling

Garenoxacin-d4, a novel des-F(6)-quinolone, has been used in population pharmacokinetic/pharmacodynamic (PK/PD) modeling and Monte Carlo simulations to optimize dosage regimens . The drug possesses potent antibacterial activity against infectious pathogens in the respiratory tract .

Antibacterial Activity

Garenoxacin-d4 has shown excellent antimicrobial activity against a wide range of clinically important microorganisms . Its activity was examined against Staphylococcus aureus, Streptococcus pyogenes, and respiratory pathogens .

Dosage Optimization

The optimal dosage of Garenoxacin-d4 was determined using prospective population PK/PD analysis and clinical trial simulations . The drug was found to be effective at a dose of 400 mg once daily .

Treatment of Respiratory Tract Infections

Garenoxacin-d4 has been found to be effective in the treatment of respiratory tract infections . It has a broad spectrum of antibacterial activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria, including Chlamydia spp., Mycoplasma pneumoniae, and Legionella spp .

Time-Kill Testing

The bactericidal activity of Garenoxacin-d4 was evaluated by time-kill analysis against strains of staphylococci, pneumococci, and Streptococcus pyogenes . The drug was found to be rapidly bactericidal against staphylococci, producing a significant decrease in viable counts within 3 hours at 4 times the MIC .

Comparative Studies

Garenoxacin-d4 has been compared with other antimicrobial agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes, and respiratory pathogens . The drug showed excellent activity against Haemophilus influenzae and Moraxella catarrhalis .

Safety and Hazards

Garenoxacin is considered hazardous. It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

Direcciones Futuras

While specific future directions for Garenoxacin-d4 were not found in the available sources, research on Garenoxacin continues. For instance, studies have been conducted on the optimal dose finding of Garenoxacin based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation . Another study proposed the Pharmacokinetic-Pharmacodynamic breakpoint of Garenoxacin and other quinolones . These studies could potentially guide future research directions for Garenoxacin-d4.

Propiedades

IUPAC Name

8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDRXTDGYFKORP-GCZSHRFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)C4=CC5=C(C=C4)[C@H](NC5)C)OC(F)F)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Garenoxacin-d4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.